5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole
Description
Chemical Identity and Nomenclature
5-Fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole is a hybrid heterocyclic compound combining benzimidazole and 1,2,4-triazole moieties. Its systematic IUPAC name is 6-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-benzimidazole , reflecting the fluorine substituent at the 5-position of the benzimidazole core and the triazole-methyl group at the 2-position. The compound’s CAS registry number is 321430-79-9 , and its molecular formula is C$${10}$$H$${8}$$FN$$_{5}$$ , with a molecular weight of 217.20 g/mol . Structurally, it features a benzimidazole ring fused to a benzene and imidazole, augmented by a fluorinated substituent and a triazole-containing side chain (Figure 1).
Table 1: Key Chemical Identifiers
The compound’s tautomeric potential arises from the benzimidazole core, which allows proton exchange between the N1 and N3 positions, a characteristic shared with simpler benzimidazoles.
Historical Development and Discovery
The discovery of benzimidazoles dates to 1872, when Hoebrecker synthesized 2,5- and 2,6-dimethylbenzimidazole via reduction of nitroacetanilide derivatives. However, the integration of triazole substituents into benzimidazole frameworks emerged later, driven by advancements in heterocyclic chemistry and medicinal drug design. The specific compound, this compound, was developed as part of efforts to enhance the pharmacological profile of benzimidazoles through strategic functionalization.
The incorporation of fluorine at the 5-position and a triazole-methyl group at the 2-position reflects two key trends in medicinal chemistry:
- Fluorination : Fluorine’s electronegativity improves metabolic stability and membrane permeability.
- Triazole Integration : 1,2,4-Triazole moieties enhance hydrogen-bonding capacity and bioavailability, as seen in antifungal agents like fluconazole.
This hybrid structure likely originated from combinatorial chemistry approaches in the early 2000s, where benzimidazole-triazole hybrids were explored for their anticancer and antimicrobial potential.
Significance in Heterocyclic Chemistry
Benzimidazole-triazole hybrids occupy a unique niche in heterocyclic chemistry due to their synergistic pharmacophoric elements:
Benzimidazole Core :
1,2,4-Triazole Moiety :
Table 2: Comparative Analysis of Benzimidazole-Triazole Hybrids
The hybrid’s significance is further underscored by its role in addressing drug resistance. For example, benzimidazole-triazole derivatives exhibit activity against fluconazole-resistant Candida strains, attributed to their dual-mode interactions with fungal cytochrome P450 enzymes.
In synthetic chemistry, the compound exemplifies strategies for modular heterocyclic assembly, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link triazole and benzimidazole units. This approach enables rapid diversification for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
6-fluoro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMICVTXGSQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives[_{{{CITATION{{{_2{Anastrozole - 2;2"- 5- (1H-1;2;4-Triazol-1-ylmethyl)-1, 3-Phenylene ....
Fluorination: Introduction of the fluorine atom at the 5-position of the benzimidazole ring can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Triazole Formation: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions
Biological Activity
5-Fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHFN
- Molecular Weight : 219.2 g/mol
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of various cellular pathways. Notably, it has shown potential as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for the survival of the bacterium.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 7.4 |
| A549 (Lung Cancer) | 12.0 |
| MCF7 (Breast Cancer) | 9.5 |
These results indicate that this compound has promising potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in depth:
- Study on DprE1 Inhibition : A recent study focused on the design and synthesis of benzimidazole derivatives as DprE1 inhibitors. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to known inhibitors .
- Antitumor Activity Investigation : Another study evaluated a series of benzimidazole derivatives for PARP-1 inhibition. The results showed that some derivatives exhibited strong inhibitory activity against PARP-1, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Research has also pointed to anti-inflammatory effects associated with benzimidazole derivatives. The compound's ability to modulate inflammatory pathways could provide additional therapeutic benefits .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole. The compound has shown promising activity against various bacterial and fungal strains.
- Bacterial Inhibition : Research indicates that benzimidazole derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin and cefadroxil .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 5-fluoro derivative | Staphylococcus aureus | 25–62.5 |
| Similar benzimidazole | Escherichia coli | 50 |
| Standard drug | Ampicillin | 16 |
Antifungal Activity
The compound has also demonstrated antifungal properties. Studies have reported its efficacy against common fungal pathogens with MIC values that suggest it could serve as an alternative to conventional antifungal agents like fluconazole .
Anticancer Properties
The potential of this compound as an anticancer agent has been explored in various cancer cell lines.
- Cytotoxicity : Recent investigations have shown that this compound exhibits significant cytotoxicity against several cancer cell lines such as PC-3 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer). IC50 values for these cell lines were reported in the nanomolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.096 |
| HeLa | 0.63 |
| A549 | 0.039 |
Antiviral Activity
Emerging research suggests that benzimidazole derivatives may also possess antiviral properties. Some studies have indicated effectiveness against viruses such as HIV and Hepatitis C Virus (HCV), with certain compounds exhibiting lower EC50 values than standard antiviral drugs .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The target compound shares synthetic strategies with 9a–e (), where triazole moieties are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, its fluorinated benzimidazole core distinguishes it from non-fluorinated analogues like 4a–f (), which rely on benzodioxolyloxy substituents .
Physicochemical Properties
Key Observations :
- The target compound’s predicted logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility better than bulkier analogues like 9c .
- Fluconazole’s lower logP (0.8) reflects its polar bis-triazole structure, favoring aqueous solubility but limiting CNS penetration compared to benzimidazole derivatives .
Pharmacological Performance
- Binding Affinity: Molecular docking studies in highlight that triazole-linked compounds (e.g., 9c) exhibit strong binding to fungal CYP51 (lanosterol 14α-demethylase), a target shared with fluconazole. The benzimidazole core may additionally inhibit tubulin polymerization, a mechanism absent in pure triazoles .
- Metabolic Stability: Fluorination at position 5 (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogues like 4a–f, as seen in related fluorinated pharmaceuticals .
Q & A
Q. What strategies improve enantiomeric purity during scale-up synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) resolves racemic mixtures, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (Candida antarctica lipase B) ensures >99% ee. notes that recrystallization from ethanol/water mixtures enhances purity to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
